N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the 5-methoxybenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with 5-methoxybenzaldehyde under acidic conditions.
Attachment of the Naphthalen-1-yl Group: The naphthalen-1-yl group is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetamide Linkage:
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the aforementioned synthetic steps, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylamino groups, leading to the formation of corresponding N-oxides and demethylated products.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: N-oxides, demethylated derivatives.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders due to its structural similarity to known bioactive compounds.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: Potential use in the development of novel materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(phenyl)acetamide hydrochloride
- N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(pyridin-2-yl)acetamide hydrochloride
Uniqueness
Compared to similar compounds, N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride is unique due to the presence of the naphthalen-1-yl group, which may confer distinct physicochemical properties and biological activities. This structural feature can influence the compound’s binding affinity, selectivity, and overall pharmacokinetic profile.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S.ClH/c1-26(2)13-14-27(24-25-21-16-19(29-3)11-12-22(21)30-24)23(28)15-18-9-6-8-17-7-4-5-10-20(17)18;/h4-12,16H,13-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOKHOMRAXJOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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